1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine
Overview
Description
1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and triazole rings in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.
Scientific Research Applications
1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to inhibit certain enzymes and receptors. This makes it a candidate for drug development and therapeutic applications.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Safety and Hazards
Preparation Methods
The synthesis of 1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of chloroethynylphosphonates with 2-hydrazinylpyridines, leading to the formation of the triazole ring through a 5-exo-dig cyclization
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce any reducible functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induces apoptosis in cancer cells. The compound’s ability to interact with other enzymes and receptors is also being explored, providing insights into its broader pharmacological potential.
Comparison with Similar Compounds
1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused heterocyclic ring system and has shown similar biological activities, including CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar structure that has been investigated for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and triazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-8-11-6-13(12-8)5-7-2-1-3-10-4-7/h1-4,6H,5H2,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWWJBTNPQANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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